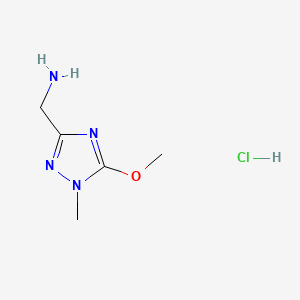
1-(5-Methoxy-1-methyl-1,2,4-triazol-3-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methoxy-1-methyl-1,2,4-triazol-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
The synthesis of 1-(5-Methoxy-1-methyl-1,2,4-triazol-3-yl)methanamine hydrochloride typically involves the following steps:
Synthesis of 1-methyl-1H-1,2,4-triazole-3-amine: This is achieved by reacting appropriate precursors under controlled conditions.
Formation of Methanamine Derivative: The methanamine group is introduced to the methoxylated triazole.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt form.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated systems and large-scale reactors.
Análisis De Reacciones Químicas
1-(5-Methoxy-1-methyl-1,2,4-triazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or methanamine groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(5-Methoxy-1-methyl-1,2,4-triazol-3-yl)methanamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, showing inhibitory activities against certain cancer cell lines.
Biological Research: It is used in the synthesis of various bioactive molecules and as a precursor in the development of pharmaceuticals.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic compounds used in various industries.
Mecanismo De Acción
The mechanism of action of 1-(5-Methoxy-1-methyl-1,2,4-triazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds to 1-(5-Methoxy-1-methyl-1,2,4-triazol-3-yl)methanamine hydrochloride include:
1-(4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl)-N-methylmethanamine dihydrochloride: This compound has a similar triazole structure but with different substituents.
2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles: These compounds also contain triazole rings and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific methoxy and methanamine substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H11ClN4O |
|---|---|
Peso molecular |
178.62 g/mol |
Nombre IUPAC |
(5-methoxy-1-methyl-1,2,4-triazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H10N4O.ClH/c1-9-5(10-2)7-4(3-6)8-9;/h3,6H2,1-2H3;1H |
Clave InChI |
POEMIDKWQITQBO-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC(=N1)CN)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


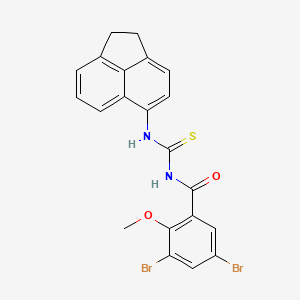
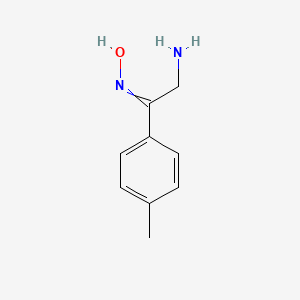
amino}cyclopentanecarboxamide](/img/structure/B12455303.png)
![5-(4-bromophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B12455310.png)
![3-[(2-Chlorobenzyl)sulfanyl]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12455314.png)

![2-[(5-cyano-2,3'-bipyridin-6-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12455322.png)
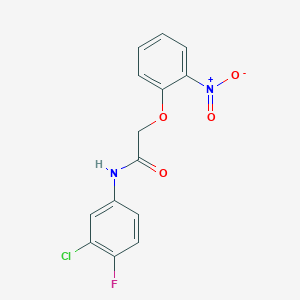
![N-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-N-methylacetamide](/img/structure/B12455334.png)
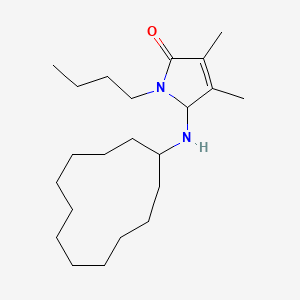
![1,2-Dihydro-8-nitro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12455363.png)
![N-(4-bromophenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetamide](/img/structure/B12455381.png)
![6-Amino-4-[5-(3,4-dichlorophenyl)furan-2-yl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12455385.png)
![1-(4-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea](/img/structure/B12455391.png)
